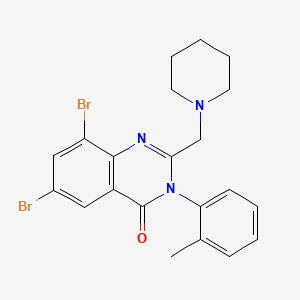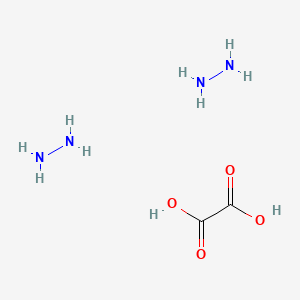
Dihydrazine, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrazine, oxalate is a molecular salt formed by the reaction of hydrazine hydrate with oxalic acid. It consists of two hydrazinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the oxalate anion is perfectly planar and stabilized by hydrogen bonds .
Méthodes De Préparation
Dihydrazine, oxalate can be synthesized by dissolving hydrazine hydrate and oxalic acid in a 2:1 mole ratio in a water-alcohol mixture under ice-cold conditions. The reaction yields dihydrazinium oxalate with an 85% yield and a melting point of 147°C . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring precise control over temperature and reactant concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
Dihydrazine, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.
Reduction: It can be reduced to form hydrazine and oxalic acid.
Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .
Applications De Recherche Scientifique
Dihydrazine, oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydrazine derivatives.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .
Comparaison Avec Des Composés Similaires
Dihydrazine, oxalate is unique compared to other hydrazinium salts due to its specific crystal structure and hydrogen bonding network. Similar compounds include:
Monohydrazinium oxalate: Formed with a different stoichiometric ratio of hydrazine and oxalic acid.
Hydrazinium sulfate: Another hydrazinium salt with different chemical properties and applications.
Hydrazinium chloride: Known for its use in various chemical reactions and industrial applications.
This compound stands out due to its higher stability and unique hydrogen bonding interactions, making it particularly useful in specific scientific and industrial applications.
Propriétés
Numéro CAS |
7335-67-3 |
|---|---|
Formule moléculaire |
C2H10N4O4 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
hydrazine;oxalic acid |
InChI |
InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |
Clé InChI |
ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.NN.NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


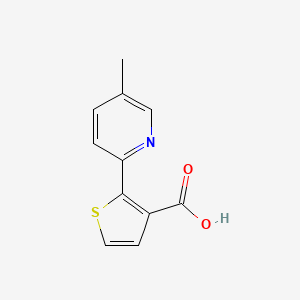
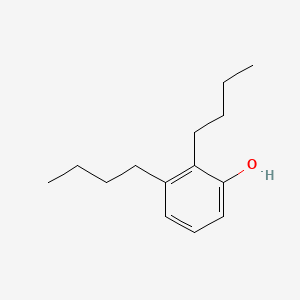
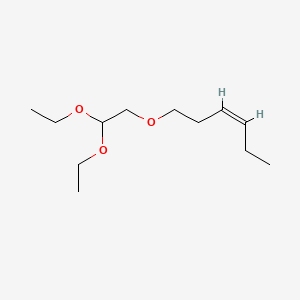
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

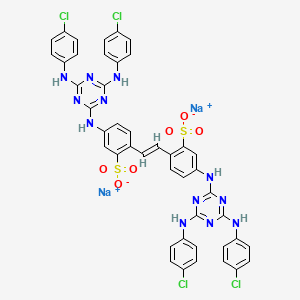
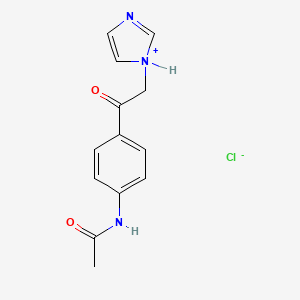

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)


